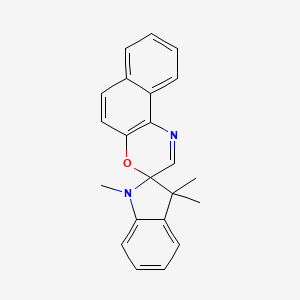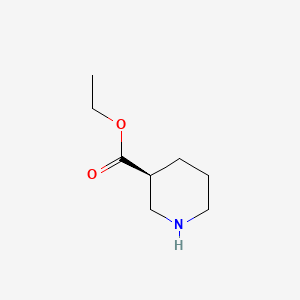
3-羧酸乙酯(3S)-哌啶
概述
描述
科学研究应用
微生物还原应用
研究表明,类似于 3-羧酸乙酯(3S)-哌啶的化合物(例如 1-苄基-3-氧代-哌啶-4-羧酸乙酯)的微生物还原可以实现高非对映选择性和对映选择性。该过程已使用念珠假丝酵母和甲醇毕赤酵母等各种微生物进行研究,产生了高产率的特异对映异构体 (郭等人,2006)。
复杂化合物的合成
3-羧酸乙酯(3S)-哌啶及其衍生物在复杂有机化合物的合成中起着至关重要的作用。例如,它在通过酰胺化和弗里德尔-克拉夫茨酰基化等过程制备 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐中的应用突出了其在有机合成中的重要性 (郑,2010)。
生物学特性
在生物学研究中,3-羧酸乙酯(3S)-哌啶的衍生物已被探索其潜在的生物学特性。例如,2-(哌啶-1-基)苯并[d]噻唑-6-羧酸乙酯已合成并研究其抗菌和抗真菌活性,证明了该化合物在药学中的相关性 (沙菲等人,2021)。
气相消除动力学
气相中哌啶-3-羧酸乙酯消除动力学的研究提供了对其在高温高压条件下的化学行为的宝贵见解。这些研究有助于更好地了解其稳定性和反应性,这在各种工业和研究应用中至关重要 (蒙萨尔韦等人,2006)。
药物中间体的合成
3-羧酸乙酯(3S)-哌啶衍生物在药物中间体的合成中也很重要。例如,(S)-尼可酸乙酯的分离和 1-(2-噻吩乙酰基)-3-哌啶羧酸乙酯的合成证明了其在生产具有潜在药用价值的化合物中的用途 (孙等人,2013)。
作用机制
Target of Action
Piperidine derivatives, such as (S)-Ethyl piperidine-3-carboxylate, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
属性
IUPAC Name |
ethyl (3S)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191110 | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-piperidine-3-carboxylate | |
CAS RN |
37675-18-6 | |
| Record name | (+)-Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037675186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research mentions that optically pure ethyl (S)-nipecotate is a valuable pharmaceutical intermediate. Can you elaborate on its applications in this context?
A1: Ethyl (S)-nipecotate, also known as ethyl (3S)-piperidine-3-carboxylate, serves as a chiral building block in synthesizing various active pharmaceutical ingredients (APIs) and pharmaceutical intermediates. [] Its importance stems from its optically pure nature, meaning it exists primarily as one enantiomer. This is crucial in pharmaceutical development because different enantiomers of a molecule can have distinct biological activities and pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


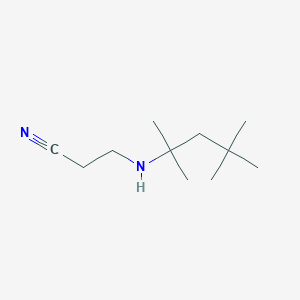



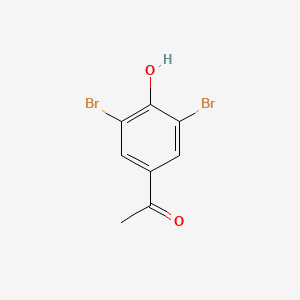
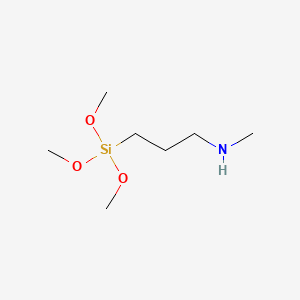
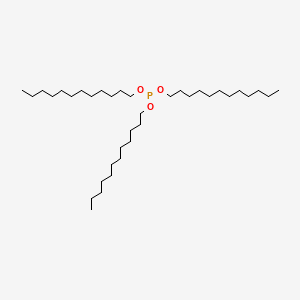

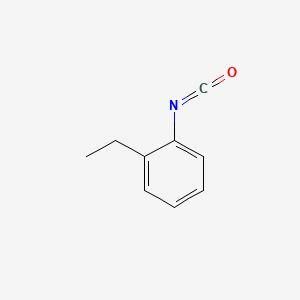
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
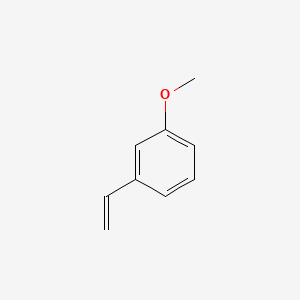
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
